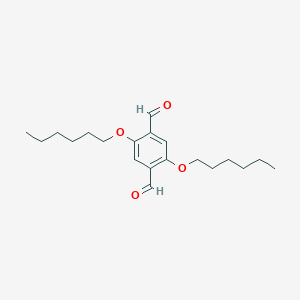

2,5-Bis(hexyloxy)terephthalaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,5-dihexoxyterephthalaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O4/c1-3-5-7-9-11-23-19-13-18(16-22)20(14-17(19)15-21)24-12-10-8-6-4-2/h13-16H,3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNZNMVAGYIDUKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC(=C(C=C1C=O)OCCCCCC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90348706 | |

| Record name | 2,5-bis(hexyloxy)terephthalaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151903-52-5 | |

| Record name | 2,5-bis(hexyloxy)terephthalaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-(Bishexyloxy)terephthalaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,5-Bis(hexyloxy)terephthalaldehyde synthesis protocol

An In-Depth Technical Guide to the Synthesis of 2,5-Bis(hexyloxy)terephthalaldehyde

Abstract

This technical guide provides a comprehensive and field-proven protocol for the synthesis of this compound, a critical building block in the development of advanced organic materials. This document is intended for researchers, scientists, and professionals in drug development and materials science. We will move beyond a simple recitation of steps to explore the underlying chemical principles, justify experimental choices, and present a self-validating protocol complete with characterization benchmarks. The primary synthetic route detailed herein involves the Williamson ether synthesis, starting from 2,5-dihydroxyterephthalaldehyde, a method selected for its efficiency, high yield, and regiochemical precision.

Introduction: The Significance of this compound

This compound is an aromatic dialdehyde distinguished by a central benzene ring functionalized with two aldehyde groups and two hexyloxy side chains.[1][2] Its molecular structure, featuring a rigid aromatic core and flexible alkoxy chains, makes it an exceptionally valuable monomer for the synthesis of functional polymers and porous materials like Covalent Organic Frameworks (COFs).[3][4] The aldehyde groups are reactive sites that readily participate in condensation reactions to form stable imine linkages, which is the foundational chemistry for constructing COFs and other complex molecular architectures.[4] The hexyloxy chains enhance the solubility of the monomer and the resulting polymers in common organic solvents, facilitating material processing and characterization.

Strategic Synthesis Pathway: Alkylation of 2,5-Dihydroxyterephthalaldehyde

The most reliable and widely adopted method for synthesizing this compound is the dialkylation of 2,5-dihydroxyterephthalaldehyde with a suitable hexyl halide. This approach is favored due to the commercial availability of the starting dialdehyde and the high efficiency of the Williamson ether synthesis for phenolic hydroxyl groups.

Mechanistic Rationale

The synthesis proceeds via a classic Williamson ether synthesis, which is a nucleophilic substitution (SN2) reaction. The key steps are:

-

Deprotonation: The phenolic hydroxyl groups of 2,5-dihydroxyterephthalaldehyde are weakly acidic. A moderately strong base, such as potassium carbonate (K₂CO₃), is used to deprotonate these groups, forming a more nucleophilic phenoxide intermediate.

-

Nucleophilic Attack: The resulting dianion acts as a potent nucleophile, attacking the electrophilic carbon atom of 1-bromohexane.

-

Displacement: The bromide ion is displaced as a leaving group, forming the desired ether linkage. This process occurs twice to yield the final dialkoxy product.

The choice of a polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile is crucial as it effectively solvates the cation (K⁺), leaving the phenoxide anion relatively free and highly reactive, thereby accelerating the SN2 reaction.

Synthesis Workflow Diagram

The following diagram illustrates the strategic workflow for the synthesis.

Caption: A diagram of the synthetic workflow.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, with expected outcomes and characterization data provided for verification.

Materials and Equipment

-

Chemicals:

-

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Nitrogen or Argon gas inlet

-

Separatory funnel

-

Rotary evaporator

-

Glassware for filtration and recrystallization

-

Step-by-Step Methodology

-

Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 2,5-dihydroxyterephthalaldehyde (1.0 eq).

-

Addition of Reagents: Add anhydrous potassium carbonate (3.0 eq) and anhydrous DMF (approx. 50 mL per gram of starting aldehyde).

-

Initiation of Stirring: Begin vigorous stirring to create a suspension.

-

Addition of Alkylating Agent: Add 1-bromohexane (2.5 eq) to the suspension via syringe.

-

Reaction Conditions: Heat the reaction mixture to 80°C and maintain this temperature with stirring under a nitrogen atmosphere for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Reaction Quenching: After completion, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing 200 mL of cold deionized water. A precipitate should form.

-

Product Isolation and Extraction: Stir the aqueous mixture for 30 minutes, then collect the solid precipitate by vacuum filtration. Dissolve the crude solid in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with deionized water (2 x 100 mL) and brine (1 x 100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol or a mixture of hexanes and ethyl acetate, to yield the final product as a crystalline solid.[7]

Safety Precautions

-

Conduct the reaction in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

-

DMF is a potential reproductive toxin; handle with care and avoid inhalation and skin contact.

-

1-Bromohexane is an irritant; avoid contact with skin and eyes.

Quantitative Data and Characterization

The success of the synthesis is validated by comparing the quantitative and qualitative data of the final product against established benchmarks.

Reaction Parameters Summary

| Parameter | Value/Description | Rationale |

| Starting Material | 2,5-Dihydroxyterephthalaldehyde | Provides the core benzene dialdehyde structure. |

| Reagents (Molar Eq.) | 1-Bromohexane (2.2 - 2.5 eq) | A slight excess ensures complete dialkylation. |

| K₂CO₃ (2.5 - 3.0 eq) | Sufficient base to deprotonate both phenolic groups. | |

| Solvent | Anhydrous DMF or Acetonitrile | Polar aprotic solvent to facilitate the SN2 reaction.[8] |

| Temperature | 80 °C | Provides sufficient energy to overcome the activation barrier without causing degradation. |

| Reaction Time | 12 - 24 hours | Typical duration for complete conversion. |

| Expected Yield | > 85% | This reaction is generally high-yielding. |

Product Characterization

| Property | Expected Value |

| Appearance | White to pale yellow crystalline solid |

| Molecular Formula | C₂₀H₃₀O₄[2] |

| Molecular Weight | 334.45 g/mol [2][9] |

| Melting Point | 75.0 - 77.2 °C[9] |

| ¹H NMR (CDCl₃) | δ ~10.5 (s, 2H, -CHO), 7.4 (s, 2H, Ar-H), 4.1 (t, 4H, -OCH₂-), 1.9 (m, 4H, -OCH₂CH₂-), 1.5 (m, 4H), 1.3 (m, 8H), 0.9 (t, 6H, -CH₃) |

| ¹³C NMR (CDCl₃) | δ ~190, 155, 128, 115, 70, 31, 29, 25, 22, 14 |

Conclusion

The protocol detailed in this guide represents a robust and reproducible method for the synthesis of high-purity this compound. By understanding the causality behind the choice of reagents and conditions, researchers can confidently execute this synthesis and, if necessary, adapt it to analogous structures. The provided characterization data serves as a crucial benchmark for validating the identity and purity of the final product, ensuring its suitability for downstream applications in materials science and organic synthesis.

References

-

Studies on the SYNTHETIC Method of 2,5-Dihydroxyterephthalaldehyde. (2024). Academic Journal of Science and Technology, 10(3). Available at: [Link]

-

Li, Y., et al. (2022). Bimetallic docked covalent organic frameworks with high catalytic performance towards coupling/oxidation cascade reactions. RSC Advances, 12, 4874-4882. Available at: [Link]

-

A Convenient Synthetic Route to 2,5-Dialkoxyterephthalaldehyde. (2005). ChemInform, 36(27). Available at: [Link]

-

2 5-Bis (Hexyloxy)Terephthalaldehyde - CD Bioparticles. (n.d.). CD Bioparticles. Available at: [Link]

-

Duff reaction. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 640221, this compound. Retrieved January 14, 2026, from [Link].

-

Hydroquinone. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]

-

Recrystallized once in absolute EtOH... (2025). Reddit. Available at: [Link]

- Method for purifying terephthalaldehyde. (2011). Google Patents.

-

Nguyen, T. V., et al. (2022). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. National Institutes of Health. Available at: [Link]

-

Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. (2016). Oriental Journal of Chemistry, 32(5). Available at: [Link]

- Method for purifying terephthalaldehyde. (2009). Google Patents.

Sources

- 1. 151903-52-5|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | C20H30O4 | CID 640221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2 5-Bis (Hexyloxy)Terephthalaldehyde - CD Bioparticles [cd-bioparticles.net]

- 4. nbinno.com [nbinno.com]

- 5. chemscene.com [chemscene.com]

- 6. 2,5-Dihydroxyterephthalaldehyde CAS#: 1951-36-6 [m.chemicalbook.com]

- 7. reddit.com [reddit.com]

- 8. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2 5-BIS(HEXYLOXY)TEREPHTHALALDEHYDE 98 | 151903-52-5 [chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of 2,5-Bis(hexyloxy)terephthalaldehyde

Prepared by: Gemini, Senior Application Scientist

Introduction

2,5-Bis(hexyloxy)terephthalaldehyde is a bifunctional organic compound featuring a central benzene ring substituted with two aldehyde groups and two hexyloxy chains. This molecular architecture makes it a crucial building block, or "linker," in the field of materials science, particularly in the synthesis of porous crystalline polymers known as Covalent Organic Frameworks (COFs).[1][2] The aldehyde functional groups provide reactive sites for forming robust covalent bonds, typically through condensation reactions with amine-based linkers to create stable imine linkages.[2][3]

The two hexyloxy side chains are not merely passive substituents; they play a critical role in modulating the compound's physicochemical properties. By imparting significant solubility in common organic solvents, they facilitate the solution-based synthesis and processing of the resulting polymeric materials, a common challenge for rigid aromatic structures.[4] This guide provides a comprehensive overview of the synthesis, core properties, and analytical characterization of this compound, offering valuable insights for researchers in materials chemistry and drug development.

Core Physicochemical Properties

The fundamental properties of this compound are dictated by its molecular structure, which combines a rigid aromatic core with flexible aliphatic chains. This duality governs its behavior in different chemical environments.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [5] |

| Synonyms | 2,5-dihexoxyterephthalaldehyde | [5] |

| CAS Number | 151903-52-5 | [1][5] |

| Molecular Formula | C₂₀H₃₀O₄ | [1][5] |

| Molecular Weight | 334.44 g/mol | [1][5] |

| Appearance | Typically a yellow or off-white solid | |

| Solubility | Soluble in THF, DCM, ethers; insoluble in water.[4] | [4] |

| Thermal Stability | Precursor stability is moderate; forms highly stable COFs.[6][7] | [6][7] |

Synthesis and Purification

The synthesis of this compound is most commonly achieved via a Williamson ether synthesis. This well-established reaction provides a reliable and high-yielding route. The choice of a polar aprotic solvent like DMF or acetonitrile is crucial as it effectively dissolves the phenoxide intermediate and the alkyl halide without interfering with the nucleophilic substitution mechanism.

Experimental Protocol: Synthesis

-

Reactant Preparation : In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 equivalent of 2,5-dihydroxyterephthalaldehyde in a suitable volume of anhydrous dimethylformamide (DMF).

-

Base Addition : Add 2.5 to 3.0 equivalents of a mild base, such as potassium carbonate (K₂CO₃), to the solution. The excess base ensures complete deprotonation of the hydroxyl groups to form the more nucleophilic diphenoxide.

-

Alkyl Halide Addition : Add 2.2 to 2.5 equivalents of 1-bromohexane to the mixture. A slight excess of the alkylating agent drives the reaction to completion.

-

Reaction Execution : Heat the reaction mixture to 80-100 °C and allow it to stir vigorously for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.

-

Work-up : After cooling to room temperature, pour the reaction mixture into a large volume of cold water. This precipitates the crude product, which is insoluble in water, while the inorganic salts remain dissolved.

-

Extraction : Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (DCM). Combine the organic layers, wash with brine to remove residual DMF and salts, and dry over anhydrous sodium sulfate.

-

Solvent Removal : Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Protocol: Purification

Purity is paramount for successful polymerization. The primary purification method is column chromatography.

-

Stationary Phase : Prepare a silica gel slurry in a non-polar solvent like hexane.

-

Eluent System : Use a gradient elution system, starting with 100% hexane and gradually increasing the polarity by adding ethyl acetate. The non-polar hexyloxy chains have a strong affinity for the eluent, while the polar aldehyde groups interact with the silica. This differential affinity allows for the separation of the desired product from starting materials and by-products.

-

Fraction Collection : Collect the fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.

-

Final Step : Combine the pure fractions and remove the solvent under reduced pressure to obtain this compound as a purified solid.

Caption: Synthetic workflow for this compound.

Spectroscopic and Analytical Characterization

A multi-technique approach is essential for unambiguous structural confirmation and purity assessment. Each method provides complementary information, creating a self-validating analytical system.

-

¹H NMR Spectroscopy : The proton NMR spectrum is highly diagnostic. Key expected signals include:

-

A singlet around 10.5 ppm corresponding to the two equivalent aldehyde protons (-CHO).

-

A singlet around 7.3-7.5 ppm for the two equivalent aromatic protons on the benzene ring.

-

A triplet around 4.1 ppm for the four protons of the methylene group directly attached to the ether oxygen (-O-CH₂-).

-

A series of multiplets between 0.9 and 1.9 ppm corresponding to the remaining methylene and methyl protons of the two hexyloxy chains.

-

-

¹³C NMR Spectroscopy : The carbon spectrum confirms the carbon framework. Expected signals include:

-

A signal around 190 ppm for the aldehyde carbonyl carbons.

-

Aromatic carbon signals between 115-160 ppm , including the signal for the carbons attached to the ether oxygens at the higher end of this range.

-

A signal around 70 ppm for the ether-linked methylene carbons (-O-CH₂-).

-

Aliphatic carbon signals between 14-32 ppm for the hexyloxy chains.

-

-

Infrared (IR) Spectroscopy : IR spectroscopy is used to verify the presence of key functional groups.

-

A strong, sharp absorption band around 1690-1710 cm⁻¹ is characteristic of the C=O stretching vibration of the aromatic aldehyde.

-

A distinct C-O-C stretching band for the ether linkage will appear in the 1200-1250 cm⁻¹ region.

-

Multiple bands in the 2850-3000 cm⁻¹ region correspond to the C-H stretching of the alkyl chains.

-

A weak band around 2720-2820 cm⁻¹ is often observed for the C-H stretch of the aldehyde group.

-

-

Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. The exact mass should correspond to the calculated value for the molecular formula C₂₀H₃₀O₄ (334.2144 g/mol ).[5]

Applications and Reactivity

The primary utility of this compound lies in its role as a monomer for the synthesis of advanced materials. The two aldehyde groups are key reactive sites that enable the formation of extended covalent networks.

Covalent Organic Frameworks (COFs)

The most significant application is in the synthesis of 2D and 3D COFs.[8] When reacted with multitopic amine linkers (e.g., 1,3,5-tris(4-aminophenyl)benzene), it undergoes a Schiff base condensation reaction to form highly stable, crystalline porous materials linked by imine bonds (-C=N-).[2][3] The porosity and functionality of these COFs can be precisely tuned by selecting different linkers, making them promising for applications in:

-

Gas Storage and Separation : The defined pore structures allow for selective adsorption of gases.

-

Catalysis : The framework can be designed to incorporate catalytic sites.

-

Organic Electronics : The conjugated backbone of some COFs facilitates charge transport, making them suitable for use in sensors and electronic devices.[3][9]

The hexyloxy chains are essential for this process, as they enhance the solubility of the monomer in the high-boiling point solvents often used for COF synthesis, promoting the slow, controlled crystallization required to form a well-ordered framework rather than an amorphous polymer.

Caption: Relationship between structure, function, and application.

Conclusion

This compound is a strategically designed organic molecule whose value extends far beyond its basic chemical identity. The combination of reactive aldehyde groups and solubilizing hexyloxy chains makes it an indispensable tool for the bottom-up construction of highly ordered, functional materials like Covalent Organic Frameworks. A thorough understanding of its physicochemical properties, synthesis, and analytical signatures is fundamental for any researcher aiming to harness its potential in creating next-generation materials for catalysis, electronics, and separations.

References

- Vulcanchem. 2,5-Bis((2-ethylhexyl)oxy)terephthalaldehyde () for sale.

-

PubChem. This compound | C20H30O4 | CID 640221. Available from: [Link]

- Supporting Information. 2 - Supporting Information.

-

PubChem. 2,5-Bis(octyloxy)terephthalaldehyde | C24H38O4 | CID 3885873. Available from: [Link]

-

CD Bioparticles. 2 5-Bis (Hexyloxy)Terephthalaldehyde. Available from: [Link]

-

Scholar Commons. Developing Covalent-Organic Frameworks for Protecting Against Radiation. Available from: [Link]

-

MDPI. Large-Scale Synthesis of Covalent Organic Frameworks: Challenges and Opportunities. Available from: [Link]

-

Organic Syntheses. terephthalaldehyde. Available from: [Link]

-

Impactfactor. Synthesis, Spectral, and Thermal Analysis of a new Schiff-base Derived from Terephthalaldehyde. Available from: [Link]

-

City Research Online. π-Conjugated Molecules with Fused Rings for Organic Field-effect Transistors: Design, Synthesis and Applications. Available from: [Link]

Sources

- 1. 2 5-Bis (Hexyloxy)Terephthalaldehyde - CD Bioparticles [cd-bioparticles.net]

- 2. Covalent Organic Frameworks (COFs) Linkers | TCI Deutschland GmbH [tcichemicals.com]

- 3. ossila.com [ossila.com]

- 4. 2,5-Bis((2-ethylhexyl)oxy)terephthalaldehyde () for sale [vulcanchem.com]

- 5. This compound | C20H30O4 | CID 640221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Large-Scale Synthesis of Covalent Organic Frameworks: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. impactfactor.org [impactfactor.org]

- 8. scholarcommons.sc.edu [scholarcommons.sc.edu]

- 9. openaccess.city.ac.uk [openaccess.city.ac.uk]

2,5-Bis(hexyloxy)terephthalaldehyde molecular structure and conformation

An In-depth Technical Guide to the Molecular Structure and Conformation of 2,5-Bis(hexyloxy)terephthalaldehyde

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

This compound is a symmetrically substituted aromatic dialdehyde that serves as a critical building block in supramolecular chemistry and materials science, particularly in the synthesis of Covalent Organic Frameworks (COFs) and conjugated polymers.[1] Its utility is fundamentally governed by its molecular geometry and conformational dynamics. The two flexible hexyloxy chains and two reactive aldehyde groups appended to the central phenylene ring bestow a combination of structural rigidity and conformational flexibility. This guide provides an in-depth analysis of the molecule's structural features, explores its key conformational states, outlines robust experimental protocols for its synthesis and characterization, and discusses the implications of its structure on material properties.

Core Molecular Structure

The foundational structure of this compound consists of a central 1,4-disubstituted benzene ring, often referred to as a terephthalate core. The key substituents are two aldehyde (-CHO) groups at positions 1 and 4, and two hexyloxy (-O-(CH₂)₅CH₃) groups at positions 2 and 5. The IUPAC name for this compound is 2,5-dihexoxyterephthalaldehyde.[2]

While a definitive single-crystal X-ray structure for this specific molecule is not widely reported in publicly accessible literature, its structural parameters can be reliably inferred from crystallographic data of closely related 2,5-dialkoxybenzene derivatives and standard bond lengths.[3][4][5] The central benzene ring is planar, and the substituents' orientation relative to this plane defines the molecule's overall conformation.

Diagram: Annotated Molecular Structure

The following diagram illustrates the primary structural features and numbering scheme of this compound.

Caption: 2D representation of this compound.

Table 1: Predicted Structural Parameters

| Parameter | Bond Type | Expected Bond Length (Å) | Expected Bond Angle (°) | Source/Justification |

| Aromatic C-C | Car-Car | ~1.39 - 1.41 | ~120 | Standard for benzene rings. |

| Aldehyde Carbonyl | C=O | ~1.21 | - | Standard for aromatic aldehydes.[6] |

| Aryl-Aldehyde | Car-CHO | ~1.49 | ~120 (Car-C-O) | Conjugation slightly shortens the single bond. |

| Aryl-Ether Oxygen | Car-O | ~1.37 | ~118 (Car-O-Calkyl) | Resonance with the ring affects length and angle. |

| Alkyl Ether | O-CH₂ | ~1.43 | - | Standard sp³ C-O bond. |

| Alkyl Chain C-C | C-C | ~1.53 | ~109.5 | Standard sp³ C-C bond. |

Conformational Analysis

The molecule's conformation is primarily determined by the rotational freedom around three key single bonds on each side of the central ring:

-

Car-CHO Bond: Rotation of the aldehyde group.

-

Car-O Bond: Rotation of the entire hexyloxy group relative to the ring.

-

O-CH₂ Bond and Alkyl C-C Bonds: Flexibility of the hexyloxy chain.

Aldehyde Group Orientation

The two aldehyde groups can rotate relative to the plane of the benzene ring. Due to steric hindrance from the adjacent bulky hexyloxy groups, the aldehyde groups are expected to be slightly twisted out of the plane. The lowest energy conformation for an aldehyde on a substituted benzene ring is typically planar to maximize conjugation, but steric clash with an ortho substituent forces a non-planar arrangement.

Hexyloxy Group Conformation

The conformation of the hexyloxy groups is the most significant determinant of the molecule's overall shape.

-

Chain Conformation: Crystal structures of analogous long-chain dialkoxybenzene derivatives consistently show that the alkyl chains adopt a low-energy, all-trans (anti-periplanar) conformation.[4][7] This extended zig-zag shape minimizes steric strain within the chain.

-

Orientation Relative to the Ring: The two hexyloxy chains can be oriented on the same side (syn) or on opposite sides (anti) of the benzene ring plane. Computational studies and crystal structure data of similar molecules, such as 1,4-bis(1,1-dimethylpropyl)-2,5-dimethoxybenzene, show that the alkoxy groups tend to lie in or near the plane of the aromatic ring to maximize resonance, with the alkyl portion extending away.[5] The anti conformation, where the two extended chains point in opposite directions, is generally favored to minimize steric repulsion and optimize crystal packing.

Diagram: Key Conformational Isomers

This diagram illustrates the rotational degrees of freedom leading to different conformers.

Sources

- 1. 2 5-Bis (Hexyloxy)Terephthalaldehyde - CD Bioparticles [cd-bioparticles.net]

- 2. This compound | C20H30O4 | CID 640221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. impactfactor.org [impactfactor.org]

- 7. 1,4-Bis(hexyloxy)-2,5-diiodobenzene - PMC [pmc.ncbi.nlm.nih.gov]

solubility of 2,5-Bis(hexyloxy)terephthalaldehyde in organic solvents

An In-Depth Technical Guide to the Solubility of 2,5-Bis(hexyloxy)terephthalaldehyde in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in the synthesis of advanced materials such as covalent organic frameworks (COFs) and conjugated polymers. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide synthesizes foundational principles of organic chemistry to predict and rationalize its solubility behavior in a range of common organic solvents. Furthermore, a detailed, field-proven experimental protocol for determining the solubility of this compound is presented, empowering researchers to generate reliable data for their specific applications. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of this compound's solution-phase behavior.

Introduction to this compound

This compound is an aromatic dialdehyde distinguished by a central benzene ring functionalized with two aldehyde groups at the 1 and 4 positions, and two hexyloxy chains at the 2 and 5 positions. Its molecular structure, featuring a rigid aromatic core and flexible aliphatic side chains, imparts unique properties that are leveraged in the design of novel materials. The aldehyde functionalities serve as reactive sites for forming imine bonds in the synthesis of COFs and other polymeric structures.[1] The hexyloxy chains, on the other hand, are incorporated to enhance the solubility of the resulting materials in organic solvents, a critical factor for solution-based processing and characterization.

A fundamental understanding of the solubility of the monomer itself is paramount for several reasons:

-

Reaction Kinetics: The rate and efficiency of polymerization and other reactions are highly dependent on the concentration of the reactants in solution.

-

Purification: Recrystallization, a common method for purifying solid organic compounds, relies on differential solubility in a given solvent at varying temperatures.

-

Material Processing: For applications in thin-film fabrication or membrane casting, the ability to prepare homogeneous solutions of the monomer is essential.

Theoretical Framework for Solubility Prediction

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be miscible.[2] The structure of this compound (C₂₀H₃₀O₄)[3] suggests a molecule with both polar and non-polar characteristics.

-

Polar Moieties: The two aldehyde groups (-CHO) and the ether linkages (-O-) introduce polarity and the potential for dipole-dipole interactions and hydrogen bonding with protic solvents.

-

Non-Polar Moieties: The central benzene ring and, more significantly, the two C₆H₁₃ alkyl chains contribute to the molecule's non-polar, hydrophobic character.

Based on this structure, we can anticipate the following solubility trends:

-

High Solubility in Non-Polar and Moderately Polar Aprotic Solvents: The substantial non-polar character imparted by the two hexyl chains will likely render the compound highly soluble in solvents such as tetrahydrofuran (THF), dichloromethane (DCM), chloroform, and ethers.[1] These solvents can effectively solvate the non-polar regions of the molecule.

-

Moderate Solubility in Polar Aprotic Solvents: Solvents like N,N-dimethylformamide (DMF) and acetone, which are polar and aprotic, are expected to be effective at solvating the polar functional groups.[4] The overall solubility will depend on the balance between the solvation of the polar and non-polar parts of the molecule.

-

Limited Solubility in Polar Protic Solvents: While the aldehyde and ether oxygens can act as hydrogen bond acceptors, the large non-polar hydrocarbon chains will likely limit solubility in highly polar protic solvents like ethanol and methanol.[5][6] The parent compound, terephthalaldehyde, is soluble in alcohols, but the addition of the long alkyl chains in this compound significantly increases its hydrophobicity.[5][7]

-

Insolubility in Water: The molecule's predominantly non-polar nature makes it virtually insoluble in water.[1]

The following table provides a qualitative prediction of the solubility of this compound in a range of common organic solvents, based on these principles.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Non-Polar Aprotic | Hexane, Toluene | Moderate to High | The alkyl chains are readily solvated, but the polar core may limit miscibility in purely non-polar solvents. |

| Moderately Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Chloroform | High | These solvents offer a good balance for solvating both the non-polar alkyl chains and the polar aromatic core. |

| Polar Aprotic | Acetone, N,N-Dimethylformamide (DMF) | Moderate | The polarity of these solvents can solvate the aldehyde and ether groups, but may be less effective for the long alkyl chains.[4][6] |

| Polar Protic | Ethanol, Methanol | Low to Moderate | Hydrogen bonding with the solvent is possible, but the large hydrophobic portion of the molecule will likely hinder dissolution.[5] |

| Highly Polar Protic | Water | Insoluble | The molecule is predominantly non-polar and hydrophobic. |

Experimental Determination of Solubility

Given the lack of readily available quantitative data, an experimental approach is necessary to determine the precise solubility of this compound in specific solvents. The isothermal shake-flask method is a reliable and widely used technique for this purpose.[2][8]

Materials and Apparatus

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant-temperature orbital shaker or water bath

-

Syringes and syringe filters (PTFE, 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for experimental solubility determination.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The presence of undissolved solid is crucial to ensure saturation.

-

To each vial, add a known volume or mass of the desired organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant-temperature orbital shaker or water bath. Temperature control is critical as solubility is temperature-dependent.

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

-

Sampling:

-

After equilibration, cease agitation and allow the vials to stand undisturbed for several hours to permit the excess solid to settle.

-

Carefully withdraw a sample of the clear supernatant using a syringe.

-

Immediately pass the sample through a syringe filter to remove any suspended microparticles. This step is critical to avoid artificially high solubility measurements.

-

-

Analysis:

-

Accurately dilute the filtered sample with a known volume of the same solvent.

-

Determine the concentration of this compound in the diluted sample using a pre-calibrated analytical technique such as HPLC or UV-Vis spectroscopy.

-

Calculate the original concentration in the saturated solution, which represents the solubility of the compound in that solvent at the specified temperature.

-

Safety Considerations

-

Working in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoiding inhalation of dust and contact with skin and eyes.

Conclusion

The solubility of this compound is a critical parameter that influences its reactivity, purification, and application in materials science. Based on its molecular structure, it is predicted to be highly soluble in moderately polar aprotic solvents like THF and DCM, and less soluble in highly polar or non-polar solvents. This guide provides a robust theoretical framework for understanding these solubility characteristics and a detailed experimental protocol for their quantitative determination. By following the methodologies outlined herein, researchers can generate the precise solubility data required to advance their work in the synthesis and application of novel organic materials.

References

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved January 14, 2026.

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds | PDF. Retrieved January 14, 2026.

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved January 14, 2026.

- Fisher Scientific. (n.d.). Terephthalaldehyde, 98% 25 g | Buy Online | Thermo Scientific Chemicals. Retrieved January 14, 2026.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- Solubility of Things. (n.d.). Terephthalaldehyde. Retrieved January 14, 2026.

- Benchchem. (n.d.). Solubility of Terephthalaldehyde in Organic Solvents: A Technical Guide. Retrieved January 14, 2026.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved January 14, 2026.

- PubChem. (n.d.). This compound. Retrieved January 14, 2026.

- Molbase. (n.d.). Terephthalaldehyde 623-27-8 wiki. Retrieved January 14, 2026.

- Vulcanchem. (n.d.). 2,5-Bis((2-ethylhexyl)oxy)terephthalaldehyde for sale. Retrieved January 14, 2026.

- Wikipedia. (n.d.). Terephthalaldehyde. Retrieved January 14, 2026.

Sources

- 1. 2,5-Bis((2-ethylhexyl)oxy)terephthalaldehyde () for sale [vulcanchem.com]

- 2. youtube.com [youtube.com]

- 3. This compound | C20H30O4 | CID 640221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. Terephthalaldehyde, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Terephthalaldehyde - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Spectroscopic Profile of 2,5-Bis(hexyloxy)terephthalaldehyde (CAS 151903-52-5)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 2,5-Bis(hexyloxy)terephthalaldehyde (CAS No. 151903-52-5), a key organic intermediate in the synthesis of advanced materials and functional molecules. While direct, publicly available experimental spectra for this specific compound are limited, this document leverages established principles of spectroscopy and comparative data from analogous structures to construct a detailed and predictive spectroscopic profile. This guide will cover the theoretical basis and expected data for Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. The methodologies for data acquisition and interpretation are discussed, providing researchers with the necessary framework to characterize this compound and its derivatives effectively.

Introduction: The Chemical Identity of CAS 151903-52-5

This compound is a symmetrically substituted aromatic dialdehyde. The core of the molecule is a benzene ring, functionalized with two aldehyde groups at positions 1 and 4 (a para substitution pattern), and two hexyloxy chains at positions 2 and 5. This substitution pattern is crucial as it dictates the molecule's electronic properties, reactivity, and, consequently, its spectroscopic signature.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 151903-52-5 | [1] |

| Molecular Formula | C₂₀H₃₀O₄ | [1] |

| Molecular Weight | 334.45 g/mol | [1][2] |

| IUPAC Name | 2,5-Bis(hexyloxy)benzene-1,4-dicarbaldehyde | [1] |

| Canonical SMILES | CCCCCCOC1=CC(=C(C=C1C=O)OCCCCCC)C=O | [1] |

| Appearance | White to off-white solid (predicted) | |

| Solubility | Soluble in common organic solvents like chloroform, dichloromethane, and THF; insoluble in water.[3] |

The molecular structure, with its electron-withdrawing aldehyde groups and electron-donating hexyloxy groups, creates a push-pull electronic system that influences its chemical reactivity and is a key determinant of its spectroscopic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide unambiguous evidence for its structure.

¹H NMR Spectroscopy: Mapping the Protons

The symmetry of the molecule simplifies the ¹H NMR spectrum. Due to the plane of symmetry bisecting the C1-C4 axis, we expect to see a set of signals corresponding to one half of the molecule.

Predicted ¹H NMR Data (in CDCl₃, referenced to TMS at 0.00 ppm):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.5 | Singlet | 2H | Aldehydic Protons (-CHO) | Aldehyde protons are highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the carbonyl group. Data from a similar compound, 2,5-dimethoxyterephthalaldehyde, shows this peak at 10.50 ppm.[4] |

| ~7.4 | Singlet | 2H | Aromatic Protons (Ar-H) | The two protons on the benzene ring are in identical chemical environments. The electron-donating hexyloxy groups and electron-withdrawing aldehyde groups will influence their shift. For 2,5-dimethoxyterephthalaldehyde, this signal appears at 7.46 ppm.[4] |

| ~4.1 | Triplet | 4H | Methylene Protons (-O-CH₂-) | These protons are adjacent to the electronegative oxygen atom, causing a downfield shift. The triplet multiplicity arises from coupling to the adjacent methylene group. In 1,4-dibromo-2,5-bis(hexyloxy)benzene, these protons appear around 3.90 ppm.[5] |

| ~1.8 | Quintet | 4H | Methylene Protons (-O-CH₂-CH₂-) | Protons on the second carbon of the hexyloxy chain. |

| ~1.5 | Multiplet | 4H | Methylene Protons | Protons on the third carbon of the hexyloxy chain. |

| ~1.3 | Multiplet | 8H | Methylene Protons | Protons on the fourth and fifth carbons of the hexyloxy chain. |

| ~0.9 | Triplet | 6H | Methyl Protons (-CH₃) | The terminal methyl groups of the hexyloxy chains are the most shielded protons. |

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Pulse width: 90°

-

Spectral width: 0-12 ppm

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum using the residual solvent peak (CHCl₃ at 7.26 ppm) or tetramethylsilane (TMS) as an internal standard (0.00 ppm).

¹³C NMR Spectroscopy: Characterizing the Carbon Framework

The ¹³C NMR spectrum will provide complementary information, confirming the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data (in CDCl₃, referenced to CDCl₃ at 77.16 ppm):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~190 | Aldehydic Carbonyl (C=O) | The carbonyl carbon of an aldehyde is significantly deshielded. For 2,5-dimethoxyterephthalaldehyde, this peak is at 189.4 ppm.[4] |

| ~155 | Aromatic Carbon (C-O) | The aromatic carbons directly attached to the oxygen of the hexyloxy groups are deshielded by the oxygen's electronegativity. For 2,5-dimethoxyterephthalaldehyde, this signal is at 155.9 ppm.[4] |

| ~129 | Aromatic Carbon (C-CHO) | The aromatic carbons bonded to the aldehyde groups. |

| ~110 | Aromatic Carbon (C-H) | The aromatic carbons bonded to hydrogen. |

| ~69 | Methylene Carbon (-O-CH₂-) | The carbon adjacent to the ether oxygen. |

| ~31 | Methylene Carbon | Alkyl chain carbon. |

| ~29 | Methylene Carbon | Alkyl chain carbon. |

| ~25 | Methylene Carbon | Alkyl chain carbon. |

| ~22 | Methylene Carbon | Alkyl chain carbon. |

| ~14 | Methyl Carbon (-CH₃) | The terminal methyl carbon of the hexyloxy chain. |

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial for reducing acquisition time.

-

Instrumentation: A 75 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Technique: Proton-decoupled ¹³C NMR.

-

Number of scans: 1024 or more, depending on concentration.

-

Relaxation delay: 2-5 seconds.

-

-

Processing: Similar to ¹H NMR, with calibration to the CDCl₃ solvent peak at 77.16 ppm.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry is essential for confirming the molecular weight of this compound and can provide structural information through analysis of its fragmentation patterns.

Expected Mass Spectrometry Data:

-

Molecular Ion (M⁺•): The primary peak of interest will be the molecular ion, which should appear at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the compound, 334.45. High-resolution mass spectrometry (HRMS) would confirm the elemental composition (C₂₀H₃₀O₄).

-

Key Fragmentation Pathways:

-

Loss of an Alkyl Chain: A common fragmentation for ethers is the cleavage of the C-O bond, leading to the loss of a hexyloxy radical or a hexene molecule.

-

Loss of an Aldehyde Group: Fragmentation may involve the loss of a formyl radical (•CHO) or a carbon monoxide molecule (CO).

-

Benzylic Cleavage: Cleavage of the bond between the aromatic ring and the aldehyde group.

-

Experimental Protocol for Mass Spectrometry:

-

Ionization Technique: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable for this molecule.

-

Instrumentation: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.

-

Sample Introduction: The sample can be introduced via direct infusion or coupled with a liquid chromatography (LC) system.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and interpret the major fragment ions.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |

| ~2930-2850 | Strong | C-H (Alkyl) | Stretching |

| ~2820 and ~2720 | Medium | C-H (Aldehyde) | Stretching (Fermi resonance doublet) |

| ~1690 | Strong | C=O (Aldehyde) | Stretching |

| ~1600, ~1470 | Medium | C=C (Aromatic) | Stretching |

| ~1250 | Strong | C-O (Aryl Ether) | Stretching |

The most diagnostic peaks will be the strong carbonyl stretch of the aldehyde at around 1690 cm⁻¹ and the characteristic C-H stretches of the aldehyde and alkyl chains. The IR spectrum of the parent compound, terephthalaldehyde, shows a prominent C=O stretch at 1692 cm⁻¹.[6]

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or mixed with KBr to form a pellet.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Typically, 16-32 scans are co-added to obtain a high signal-to-noise spectrum.

-

Data Analysis: The positions and intensities of the absorption bands are correlated with known functional group frequencies.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides information about the conjugated π-system of the molecule. The presence of the aromatic ring in conjugation with the two carbonyl groups, and influenced by the electron-donating hexyloxy groups, will result in characteristic UV-Vis absorption bands.

Expected UV-Vis Absorption Data (in a solvent like ethanol or cyclohexane):

-

π → π Transitions:* Strong absorption bands are expected in the range of 250-350 nm, corresponding to electronic transitions within the conjugated aromatic system.

-

n → π Transitions:* A weaker absorption band may be observed at a longer wavelength (>300 nm), arising from the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital.

The exact position and intensity of the absorption maxima (λ_max) will be solvent-dependent.

Experimental Protocol for UV-Vis Spectroscopy:

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or hexane).

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: A baseline spectrum of the solvent is recorded first, followed by the spectrum of the sample solution over a wavelength range of approximately 200-800 nm.

-

Data Analysis: The wavelength of maximum absorbance (λ_max) and the molar absorptivity (ε) are determined.

Integrated Spectroscopic Analysis: A Holistic View

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. The following workflow illustrates how these techniques work in concert to confirm the structure of this compound.

Caption: Integrated workflow for the structural elucidation of this compound.

Conclusion

This technical guide has presented a detailed, albeit predictive, spectroscopic profile of this compound (CAS 151903-52-5). By drawing upon fundamental spectroscopic principles and data from structurally related molecules, a comprehensive set of expected data for ¹H NMR, ¹³C NMR, MS, IR, and UV-Vis spectroscopy has been established. The provided experimental protocols offer a standardized approach for researchers to acquire and interpret their own data for this compound. This guide serves as a valuable resource for scientists working with this versatile building block, enabling its confident identification and utilization in further research and development.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2,5-Dimethoxyterephthalaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Sabatini, D., et al. (2017). Synthesis and Reactivity of Dipalladated Derivatives of Terephthalaldehyde. Molecules, 22(12), 2138. Available at: [Link]

-

Chemsrc. (2023, August 21). This compound. Retrieved from [Link]

-

Wang, C., et al. (2016). Covalent organic frameworks: efficient, metal-free, heterogeneous organocatalysts for chemical fixation of CO2 under. Green Chemistry, 18(14), 4031-4037. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information - Polytriazole Bridged with 2,5-Diphenyl-1,3,4-Oxadiazole Moieties: A Highly Sensitive and Selective Fluorescence Chemosensor for Ag. Retrieved from [Link]

-

PubChem. (n.d.). CID 161634041. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Kaczmarczyk, P., et al. (2020). Synthesis of Nonsymmetrically Substituted 2,3-Dialkoxyphenazine Derivatives and Preliminary Examination of Their Cytotoxicity. Molecules, 25(18), 4234. Available at: [Link]

-

ResearchGate. (n.d.). UV-visible spectra illustrating products formation following 1 h.... Retrieved from [Link]

-

Dana Bioscience. (n.d.). This compound 250mg. Retrieved from [Link]

-

PubChem. (n.d.). Terephthalaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2,5-Bis(octyloxy)terephthalaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Fahim, A. M., et al. (2018). Chemistry of terephthalate derivatives: a review. Journal of Basic and Environmental Sciences, 5, 276-291. Available at: [Link]

-

ResearchGate. (n.d.). IR spectra of terephthaldehyde starting material which has a prominent.... Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR spectrum of monohydroxybutyl terephthalate (BTa). Retrieved from [Link]

Sources

A Theoretical Deep Dive into the Electronic Landscape of 2,5-Bis(hexyloxy)terephthalaldehyde

This technical guide provides a comprehensive exploration of the theoretical methodologies used to characterize the electronic properties of 2,5-Bis(hexyloxy)terephthalaldehyde. Designed for researchers, chemists, and materials scientists, this document elucidates the computational chemistry workflows that are essential for predicting and understanding the behavior of this versatile organic building block. By grounding our discussion in the principles of quantum chemistry, we aim to provide actionable insights for the rational design of novel organic materials for electronic and optoelectronic applications.

Introduction: The Significance of a Versatile Building Block

This compound, a dialdehyde derivative with the molecular formula C₂₀H₃₀O₄, has emerged as a critical monomer in the synthesis of advanced organic materials.[1] Its rigid aromatic core, functionalized with electron-donating hexyloxy chains and electron-withdrawing aldehyde groups, makes it an ideal candidate for constructing Covalent Organic Frameworks (COFs) and other conjugated polymers.[2][3] The performance of these materials in applications such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and chemical sensors is fundamentally dictated by their electronic structure.[4][5]

Theoretical studies, primarily leveraging computational chemistry, provide an indispensable toolkit for probing these electronic properties in silico.[6] Before committing to resource-intensive synthesis and characterization, we can predict key parameters like charge carrier mobility, light absorption characteristics, and chemical reactivity. This guide details the theoretical framework for these investigations, offering both the "how" and the "why" behind the computational protocols.

The Computational Scientist's Toolkit: Methodologies for Electronic Structure Calculation

The accurate prediction of molecular electronic properties hinges on solving the Schrödinger equation, a task for which exact solutions are only available for the simplest systems. Computational chemistry provides a suite of robust approximation methods to tackle complex molecules like this compound.

Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry

Density Functional Theory (DFT) stands as the predominant method for electronic structure calculations in chemistry and materials science.[7][8] It strikes an optimal balance between computational accuracy and efficiency, making it well-suited for molecules of this size. The core principle of DFT is that the energy of a system can be determined from its electron density, which is a simpler quantity to compute than the many-electron wavefunction.

The choice of the exchange-correlation functional and the basis set are critical for the reliability of DFT calculations:

-

Functionals : These are mathematical approximations for the exchange and correlation energies. Hybrid functionals like B3LYP are widely used for their general accuracy with organic molecules.[7][8] For more specific properties or to account for long-range interactions, other functionals such as PBE0 , M06-2X , or the range-separated ωB97X-D may be employed.[9][10][11]

-

Basis Sets : These are sets of mathematical functions used to build the molecular orbitals. Pople-style basis sets like 6-31G(d) or 6-311++G(d,p) are common choices, offering a flexible framework for describing the electron distribution.[7][10]

Time-Dependent DFT (TD-DFT): Unveiling Excited-State Properties

To understand how the molecule interacts with light—its color and absorption characteristics—we must investigate its electronic excited states. Time-Dependent Density Functional Theory (TD-DFT) is the standard method for this purpose.[12] It allows for the calculation of vertical excitation energies, which correspond to the absorption of photons, and helps in predicting the UV-Visible absorption spectrum.[7][11]

Caption: A typical workflow for the theoretical analysis of molecular electronic properties.

Core Electronic Properties: A Quantitative and Qualitative Analysis

The following properties are central to understanding the electronic behavior of this compound and its potential in material applications.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier orbitals. Their energies and spatial distributions are paramount for predicting chemical reactivity and electronic behavior.[13]

-

HOMO : Represents the energy of the outermost electrons and is associated with the molecule's ability to donate electrons. For this compound, the HOMO is expected to be primarily localized on the electron-rich benzene ring and the oxygen atoms of the hexyloxy groups.

-

LUMO : Represents the energy of the lowest-energy state for an added electron and is associated with the molecule's electron-accepting ability. The LUMO is anticipated to be concentrated on the electron-withdrawing terephthalaldehyde core, particularly the C=O bonds.[9]

The HOMO-LUMO Energy Gap (E_gap)

The energy difference between the LUMO and HOMO (E_gap = E_LUMO - E_HOMO) is a critical parameter that approximates the energy required for electronic excitation.[4] A smaller E_gap generally implies higher reactivity and facilitates the movement of electrons, a desirable trait for semiconductor materials.[4][14]

| Property | Description | Typical Calculated Value (eV) |

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.0 |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 to -2.5 |

| E_gap | HOMO-LUMO Energy Gap | 3.0 to 4.0 |

| Note: These values are representative estimates based on DFT calculations for similar aromatic aldehydes and can vary with the chosen functional and basis set.[8][9] |

Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map visualizes the charge distribution across a molecule, providing a guide to its reactive sites.[15]

-

Negative Regions (Red/Yellow) : Indicate areas of high electron density, which are susceptible to electrophilic attack. For this molecule, these are found around the oxygen atoms of the carbonyl and alkoxy groups.

-

Positive Regions (Blue) : Indicate areas of low electron density or electron deficiency, which are prone to nucleophilic attack. These are typically located around the hydrogen atoms.

Caption: Relationship between molecular structure and key electronic properties.

Standard Computational Protocol: A Step-by-Step Guide

This section outlines a self-validating protocol for performing a theoretical analysis of this compound using a standard quantum chemistry software package like Gaussian.

Step 1: Molecular Structure Generation

-

Construct the 3D chemical structure of this compound using a molecular builder. Ensure correct atom connectivity and initial stereochemistry.

Step 2: Geometry Optimization

-

Objective : To find the molecule's most stable three-dimensional arrangement (its lowest energy conformation).

-

Method : Perform a geometry optimization using a reliable DFT functional and basis set (e.g., B3LYP/6-31G(d)). This calculation iteratively adjusts atomic positions to minimize the total energy of the system.

-

Causality : An accurate geometry is the foundation for all subsequent property calculations. Electronic properties are highly sensitive to bond lengths and angles.

Step 3: Vibrational Frequency Analysis

-

Objective : To confirm that the optimized structure corresponds to a true energy minimum.

-

Method : Calculate the vibrational frequencies at the same level of theory used for optimization.

-

Trustworthiness : The absence of any imaginary frequencies confirms that the structure is a stable minimum on the potential energy surface. If imaginary frequencies are present, it indicates a transition state, and the geometry must be re-optimized.

Step 4: High-Accuracy Single-Point Energy Calculation

-

Objective : To obtain more accurate electronic properties.

-

Method : Using the optimized geometry, perform a single-point energy calculation with a larger, more flexible basis set (e.g., 6-311++G(d,p)).

-

Causality : Larger basis sets provide a more accurate description of the electron distribution, leading to more reliable HOMO/LUMO energies and charge distributions.

Step 5: Excited-State Calculation

-

Objective : To predict the UV-Visible absorption spectrum.

-

Method : Perform a TD-DFT calculation on the optimized geometry. Request the calculation of a sufficient number of excited states (e.g., 10-20) to cover the relevant portion of the UV-Vis spectrum.

-

Analysis : Extract the calculated excitation energies (in eV) and oscillator strengths. The oscillator strength indicates the probability of a given electronic transition. Convert the energies to wavelengths (nm) to simulate the absorption spectrum.

Conclusion

The theoretical investigation of this compound's electronic properties is a powerful and predictive endeavor. Through the application of DFT and TD-DFT, we can gain profound insights into the molecule's frontier orbitals, energy gap, reactivity, and optical absorption. The HOMO is primarily located on the electron-rich dialkoxybenzene core, while the LUMO is centered on the electron-accepting aldehyde functionalities. This charge separation is indicative of a molecule well-suited for charge-transfer applications. The calculated HOMO-LUMO gap provides a direct measure of its potential as a semiconductor. These computational insights are invaluable for guiding the synthesis of new COFs and polymers, accelerating the discovery of next-generation materials for organic electronics.

References

-

A Convenient Synthetic Route to 2,5-Dialkoxyterephthalaldehyde. ResearchGate. Available at: [Link].

-

Molecular modelling of the HOMO‐LUMO gap of the bis‐alcohol 3 and the... ResearchGate. Available at: [Link].

-

This compound. PubChem. Available at: [Link].

-

Effect of Molecular Structure on the B3LYP-Computed HOMO–LUMO Gap: A Structure −Property Relationship Using Atomic Signatures. National Institutes of Health (NIH). Available at: [Link].

-

Synthesis, Characterization, Crystal Structure, Hirshfeld Surface, Electronic Excitation, Molecular Docking, and DFT Studies on. Semantic Scholar. Available at: [Link].

-

Synthesis and Reactivity of Dipalladated Derivatives of Terephthalaldehyde. National Institutes of Health (NIH). Available at: [Link].

-

HOMO-LUMO gaps at the transition states and orbital overlap for all... ResearchGate. Available at: [Link].

-

Compound 4 HOMO-LUMO energy maps and band gap. ResearchGate. Available at: [Link].

-

Synthesis of poly(2,5‐dialkoxyterephthalate)s 3. ResearchGate. Available at: [Link].

-

2 5-Bis (Hexyloxy)Terephthalaldehyde. CD Bioparticles. Available at: [Link].

-

Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions. National Institutes of Health (NIH). Available at: [Link].

-

Search Results. Beilstein Journals. Available at: [Link].

-

Theoretical investigations of the electronic structure, spectroscopic (IR, Raman and UV–Vis), optoelectronic, thermodynamic and nonlinear optical properties of chromophores of 2-styrylquinoline and 2-(3-nitrostyryl)quinoline. OUCI. Available at: [Link].

-

TD-DFT Investigation of 2,5-Bis(2-benzothiazolyl)hydroquinone and 2,5-Bis(benzo[d]thiazol-2-yl)-4-methoxyphenol. ResearchGate. Available at: [Link].

-

π-Conjugated Molecules with Fused Rings for Organic Field-effect Transistors: Design, Synthesis and Applications. City Research Online. Available at: [Link].

-

Computational Investigation of Two-Dimensional LDHs and the Modification of their Electronic Structure induced by Defects. ResearchGate. Available at: [Link].

-

DFT study on molecular structure, spectroscopic properties, Hirshfeld surface and molecular docking reveals the potential of flavones based on experimental and theoretical investigations. ResearchGate. Available at: [Link].

-

This compound 250mg. Dana Bioscience. Available at: [Link].

-

Theoretical and Experimental Study on Molecular Docking, Spectral and Electronic Properties of N,N-Bis (Salysylaldehyde-2,3-Diamino-1-Propanol) Nanostructure. ResearchGate. Available at: [Link].

-

Computational Analysis of the Synthesis of Hydrogels using the Diels Alder Reaction. The LAIR at East Texas A&M. Available at: [Link].

-

Electronic, optical and thermoelectric properties of novel two-dimensional SbXY (X=Se, Te; Y=Br, I) family: ab initio perspective. ResearchGate. Available at: [Link].

-

(PDF) Computational Investigation of the Electronic Properties of a Benzohydrazide-Naphthalene Derivative Using DFT. ResearchGate. Available at: [Link].

-

Synthesis, spectroscopic, chemical reactivity, topology analysis and molecular docking study of ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate. National Institutes of Health (NIH). Available at: [Link].

Sources

- 1. This compound | C20H30O4 | CID 640221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2 5-Bis (Hexyloxy)Terephthalaldehyde - CD Bioparticles [cd-bioparticles.net]

- 3. 151903-52-5|this compound|BLD Pharm [bldpharm.com]

- 4. Effect of Molecular Structure on the B3LYP-Computed HOMO–LUMO Gap: A Structure −Property Relationship Using Atomic Signatures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. openaccess.city.ac.uk [openaccess.city.ac.uk]

- 6. Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. BJOC - Search Results [beilstein-journals.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis, spectroscopic, chemical reactivity, topology analysis and molecular docking study of ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Synthesis of 2,5-Bis(hexyloxy)terephthalaldehyde: A Technical Guide for Advanced Organic Synthesis

Introduction: The Significance of 2,5-Bis(hexyloxy)terephthalaldehyde

This compound is a valuable dialdehyde intermediate in the fields of materials science and polymer chemistry. Its symmetrical structure, featuring two reactive aldehyde functionalities and two solubilizing hexyloxy chains, makes it a critical building block for the synthesis of extended conjugated systems. These materials, such as poly-para-phenylenevinylenes (PPVs) and polyazomethines, are of significant interest for applications in organic optoelectronics.[1] The hexyloxy groups enhance the solubility of the resulting rigid polymers, facilitating their processing and characterization. This guide provides an in-depth look at a convenient and efficient synthesis of this compound, offering practical insights for researchers and professionals in drug development and materials science.

Synthetic Pathway Overview: An Efficient Approach

While several traditional methods for the synthesis of 2,5-dialkoxyterephthalaldehydes exist, they often suffer from drawbacks such as multi-step procedures, long reaction times, or low yields, particularly for derivatives with longer alkyl chains.[1] The Sommelet reaction, for instance, provides moderate yields for short-chain analogues but is inefficient for compounds like this compound.[1]

A significantly more convenient and high-yielding synthetic route proceeds from 1,4-bis(bromomethyl)-2,5-bis(hexyloxy)benzene. This method, detailed below, offers a direct and efficient conversion to the target dialdehyde.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a well-established method for the synthesis of 2,5-dialkoxyterephthalaldehydes.[1]

Step 1: Synthesis of 1,4-Bis(bromomethyl)-2,5-bis(hexyloxy)benzene

The synthesis of the starting material, 1,4-bis(bromomethyl)-2,5-bis(hexyloxy)benzene, is a crucial prerequisite. This is typically achieved through a two-step process starting from hydroquinone:

-

Etherification of Hydroquinone: Hydroquinone is first dialkylated with 1-bromohexane in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone or DMF) to yield 1,4-bis(hexyloxy)benzene.

-

Bromomethylation of 1,4-Bis(hexyloxy)benzene: The resulting 1,4-bis(hexyloxy)benzene is then subjected to bromomethylation using a source of formaldehyde (e.g., paraformaldehyde) and hydrogen bromide, or a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator.

Step 2: Oxidation to this compound

The final step involves the oxidation of the benzylic bromides to aldehydes.

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |

| 1,4-Bis(bromomethyl)-2,5-bis(hexyloxy)benzene | N/A | 494.34 | 0.5 |

| Sodium bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | 7.5 |

| Dimethyl sulfoxide (DMSO) | 67-68-5 | 78.13 | 8 mL |

| Water (H₂O) | 7732-18-5 | 18.02 | 200 mL |

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,4-bis(bromomethyl)-2,5-bis(hexyloxy)benzene (0.5 mmol) and sodium bicarbonate (0.63 g, 7.5 mmol).

-

Add dimethyl sulfoxide (8 mL) to the flask.

-

Heat the reaction mixture to 115 °C with vigorous stirring.

-

Maintain the reaction at this temperature for 30 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into 200 mL of water.

-

A precipitate of the crude product will form. Collect the solid by vacuum filtration.

-

Wash the solid with water and allow it to air dry.

-

For further purification, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) or purified by column chromatography on silica gel.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Characterization Data

The final product, this compound, should be characterized to confirm its identity and purity.

| Property | Value |

| Molecular Formula | C₂₀H₃₀O₄ |

| Molecular Weight | 334.45 g/mol |

| Appearance | White to off-white solid |

| IUPAC Name | 2,5-bis(hexyloxy)benzene-1,4-dicarbaldehyde |

| CAS Number | 151903-52-5 |

Spectroscopic Data (Predicted/Typical):

-

¹H NMR (CDCl₃, 300 MHz): δ (ppm) ≈ 10.4 (s, 2H, -CHO), 7.4 (s, 2H, Ar-H), 4.1 (t, 4H, -OCH₂-), 1.8 (m, 4H, -OCH₂CH₂-), 1.5-1.3 (m, 12H, -(CH₂)₃-), 0.9 (t, 6H, -CH₃).

-

¹³C NMR (CDCl₃, 75 MHz): δ (ppm) ≈ 189.0, 155.0, 128.0, 110.0, 69.0, 31.5, 29.0, 25.5, 22.5, 14.0.

-

IR (KBr, cm⁻¹): ≈ 2930, 2860 (C-H), 1690 (C=O, aldehyde), 1480, 1220 (C-O).

Causality and Experimental Insights

-

Choice of Solvent: Dimethyl sulfoxide (DMSO) is an ideal solvent for this reaction due to its high boiling point, which allows the reaction to be conducted at an elevated temperature, and its ability to dissolve both the organic substrate and the inorganic base.

-

Role of Sodium Bicarbonate: Sodium bicarbonate acts as a mild base to neutralize the hydrogen bromide that is eliminated during the reaction. Its use is advantageous as it is inexpensive and less harsh than stronger bases, which could promote side reactions.

-

Reaction Temperature and Time: The reaction is carried out at 115 °C for a relatively short duration of 30 minutes, highlighting the efficiency of this synthetic method.[1] This is a significant improvement over traditional methods that can take several days.[1]

-

Workup Procedure: The precipitation of the product upon addition to water provides a simple and effective initial purification step. The high insolubility of the long-chain alkoxy-substituted aromatic compound in water drives the separation from the water-soluble inorganic byproducts and the DMSO solvent.

Conclusion

The synthesis of this compound via the oxidation of 1,4-bis(bromomethyl)-2,5-bis(hexyloxy)benzene in DMSO with sodium bicarbonate is a robust and efficient method suitable for laboratory-scale preparation. This guide provides the necessary technical details and scientific rationale for its successful implementation. The availability of this key intermediate through a convenient synthetic route is crucial for the continued development of novel organic materials with tailored electronic and physical properties.

References

-

Taylor & Francis Online. (2005). A Convenient Synthetic Route to 2,5‐Dialkoxyterephthalaldehyde. Synthetic Communications, 35(1), 49-53. [Link]

Sources

The Pivotal Role of Hexyloxy Chains in Defining the Physicochemical Properties of 2,5-Bis(hexyloxy)terephthalaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract